6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid
Overview
Description
6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C8H8N2O4. It is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology . This compound is characterized by the presence of both an ethoxycarbonyl group and a carboxylic acid group attached to a pyridazine ring.
Preparation Methods
The synthesis of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid typically involves the reaction of pyridazine derivatives with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ethoxycarbonyl group. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness.
Chemical Reactions Analysis
6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl and carboxylic acid groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.
Comparison with Similar Compounds
6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid can be compared with other pyridazine derivatives, such as:
6-(Methoxycarbonyl)pyridazine-3-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
6-(Propoxycarbonyl)pyridazine-3-carboxylic acid: Contains a propoxycarbonyl group, leading to different chemical properties and reactivity.
6-(Butoxycarbonyl)pyridazine-3-carboxylic acid: Features a butoxycarbonyl group, which affects its solubility and interactions with other molecules.
Properties
IUPAC Name |
6-ethoxycarbonylpyridazine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-2-14-8(13)6-4-3-5(7(11)12)9-10-6/h3-4H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKGODNDDOWLEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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